![molecular formula C12H13F2NO3 B2706191 2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid CAS No. 1396972-19-2](/img/structure/B2706191.png)
2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid
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Description
“2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid” is a chemical compound with the CAS Number: 1396972-19-2 . It has a molecular formula of C12H13F2NO3 and a molecular weight of 257.23 .
Molecular Structure Analysis
The molecular structure of “2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid” consists of a difluorophenyl group attached to a formamido group, which is further attached to a 3-methylbutanoic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid” include a molecular weight of 257.23 . More specific properties such as boiling point, density, and others are not available in the sources I have access to.Scientific Research Applications
Developmental Toxicity of PFAS
Research has demonstrated the developmental toxicity of perfluoroalkyl acids, such as perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA). These substances are used in numerous industrial and consumer products and have been found in human populations due to their widespread use and persistence in the environment. Studies suggest potential hazards to human health, particularly through developmental and reproductive indices in postnatal studies, highlighting the importance of understanding these compounds' effects (Lau, Butenhoff, & Rogers, 2004).
Microbial Degradation of PFAS
Research into the microbial degradation of polyfluoroalkyl chemicals has gained attention due to the toxic profiles of these substances. Biodegradation studies suggest pathways through which these chemicals can be broken down in the environment, potentially mitigating their persistence and ubiquity. This area of study is crucial for developing strategies to manage PFAS contamination and its impact on human health and the ecosystem (Liu & Avendaño, 2013).
Drinking Water Contamination by PFAS
Perfluorooctanoic acid (PFOA) has emerged as a significant contaminant in drinking water, raising concerns due to its resistance to environmental degradation and bioaccumulation in human serum. Research focusing on the occurrence, exposure sources, and potential health effects of PFOA in drinking water highlights the need for continued investigation into low-concentration human exposure impacts, emphasizing the substance's potential developmental toxicity (Post, Cohn, & Cooper, 2012).
PFAS in Environmental and Biomonitoring Samples
Advances in analytical techniques have enabled the detection and analysis of emerging fluoroalkylether substances in environmental and biomonitoring samples. This research is crucial for understanding the distribution, fate, and potential health effects of newer PFAS compounds, bridging knowledge gaps on environmental persistence and toxicology (Munoz, Liu, Duy, & Sauvé, 2019).
Treatment Technologies for PFAS Contamination
The persistence of PFAS compounds like PFOS and PFOA in the environment has prompted the development of various treatment technologies. Research has critically reviewed methods such as activated carbon adsorption, highlighting their effectiveness and limitations. This area of study is fundamental for advancing practical remediation technologies to address PFAS contamination in water sources (Espana, Mallavarapu, Naidu, & Naidu, 2015).
properties
IUPAC Name |
2-[(2,6-difluorobenzoyl)amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3/c1-6(2)10(12(17)18)15-11(16)9-7(13)4-3-5-8(9)14/h3-6,10H,1-2H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOQHFYNGRGYKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=C(C=CC=C1F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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